N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine
Description
N-{[3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a structurally complex molecule featuring a pyridazinone core substituted with a naphthalen-2-yl group at position 3 and an acetylated glycylglycine (Gly-Gly) dipeptide at position 1. The pyridazinone ring (6-oxopyridazine) imparts planar aromaticity and hydrogen-bonding capabilities, while the naphthalene moiety enhances hydrophobicity and π-π stacking interactions.
Properties
Molecular Formula |
C20H18N4O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H18N4O5/c25-17(22-11-20(28)29)10-21-18(26)12-24-19(27)8-7-16(23-24)15-6-5-13-3-1-2-4-14(13)9-15/h1-9H,10-12H2,(H,21,26)(H,22,25)(H,28,29) |
InChI Key |
SHGYEEBSNKGTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyridazinone ring. The final steps involve the coupling of the pyridazinone derivative with glycylglycine under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. The naphthalene ring and pyridazinone moiety can interact with enzymes or receptors, modulating their activity. The dipeptide structure allows for potential interactions with proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core heterocycles, substituents, and spectroscopic characteristics.
Table 1: Structural and Spectroscopic Comparison
Key Observations
This property is critical for binding to biological targets, as seen in sulfonamide-containing 5a . Triazole (6a): The 1,2,3-triazole core in 6a provides rigidity and metabolic stability, but lacks the hydrogen-bonding donor capacity of pyridazinones . Imidazopyridine (10a): The fused imidazopyridine system in 10a offers extended conjugation, influencing UV-Vis absorption and redox properties .
Substituent Effects Naphthalene vs. Acetyl-Gly-Gly vs. Sulfonamide/Phenylacetamide: The dipeptide chain in the target may improve aqueous solubility relative to the sulfonamide (5a) or phenylacetamide (6a), which are more lipophilic .
Spectroscopic Trends
Biological Activity
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a synthetic compound notable for its unique structural features and potential biological activities. Characterized by a naphthalene moiety linked to a pyridazine derivative, this compound has garnered attention in medicinal chemistry for its therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.4 g/mol. The structure includes functional groups such as acetyl and amino groups, contributing to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O5 |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 1246068-18-7 |
| LogP | 4.0206 |
| Polar Surface Area | 51.425 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . Preliminary evaluations suggest it may induce apoptosis in various cancer cell lines by interfering with critical cellular pathways.
- Mechanism of Action : The compound appears to affect cell cycle dynamics, particularly by inducing S-phase arrest, which is crucial for its antitumor effects. This mechanism aligns with findings from related compounds that target farnesyltransferase, a key enzyme in cancer cell proliferation .
- Case Studies : In vitro studies have demonstrated that derivatives of similar naphthalene-pyridazine compounds show promising results against various cancer types. For instance, compounds with similar structures have shown IC50 values ranging from 0.175 to 3.91 μM against multiple cancer cell lines .
Binding Affinity
This compound's binding affinity to specific biological targets is under investigation. Initial interaction studies suggest that it may bind effectively to certain enzymes or receptors involved in tumor growth and progression.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare its activity with structurally similar compounds.
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-{[3-(naphthalen-2-yl)-6-oxopyridazin]} | 0.175 - 3.91 | Induces apoptosis via S-phase arrest |
| IMB-1406 | 6.92 - 8.99 | Farnesyltransferase inhibition |
| Oxadiazoline Derivatives | 0.306 - 11.7 | Anticancer activity through various pathways |
Future Directions in Research
The ongoing research into this compound focuses on:
- Structural Modifications : To enhance its potency and selectivity towards cancer cells.
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways influenced by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
